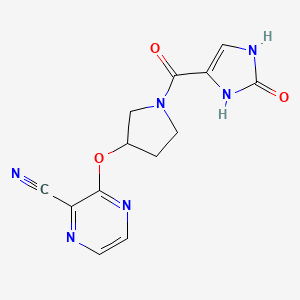

3-((1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

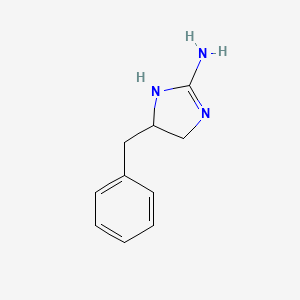

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives have garnered attention for their antimicrobial properties. This compound could be explored as a potential antibacterial or antifungal agent. Researchers may investigate its efficacy against specific pathogens, considering its structural features and potential mechanisms of action .

Antioxidant Potential

Given the presence of imidazole moieties, this compound might exhibit antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable in drug development or nutraceutical applications .

Anti-Inflammatory Properties

Imidazole-containing compounds often display anti-inflammatory effects. Researchers could explore whether this molecule modulates inflammatory pathways, potentially contributing to novel anti-inflammatory drugs .

Antitumor and Anticancer Potential

Imidazole derivatives have been investigated for their antitumor and anticancer properties. Researchers might assess this compound’s impact on cancer cell lines, tumor growth, or angiogenesis inhibition .

Antidiabetic Applications

Considering the prevalence of diabetes, compounds with potential antidiabetic effects are of interest. This compound could be evaluated for its impact on glucose metabolism, insulin sensitivity, or related pathways .

Drug Delivery Systems

Imidazole-based molecules often serve as building blocks for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, taking advantage of its stability and solubility properties .

Mécanisme D'action

Target of Action

Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It’s known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Mode of Action

The exact mode of action can vary greatly depending on the specific compound and its targets. Generally, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

The affected pathways can also vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been found to have antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of imidazole-containing compounds can vary greatly depending on the specific compound. Imidazole itself is highly soluble in water and other polar solvents , which can influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole-containing compounds. For example, some imidazole synthesis processes can be run under solvent-free conditions .

Orientations Futures

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include expanding the scope and limitations of these methodologies, and improving the functional group compatibility of the process .

Propriétés

IUPAC Name |

3-[1-(2-oxo-1,3-dihydroimidazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c14-5-9-11(16-3-2-15-9)22-8-1-4-19(7-8)12(20)10-6-17-13(21)18-10/h2-3,6,8H,1,4,7H2,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUZBSAICNMRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)